beta-Nicotyrine L-tartrate
CAS No.: 4315-37-1
Cat. No.: VC0135913
Molecular Formula: C14H16N2O6
Molecular Weight: 308.29
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4315-37-1 |
---|---|
Molecular Formula | C14H16N2O6 |
Molecular Weight | 308.29 |
IUPAC Name | (2R,3R)-2,3-dihydroxybutanedioic acid;3-(1-methylpyrrol-2-yl)pyridine |
Standard InChI | InChI=1S/C10H10N2.C4H6O6/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;5-1(3(7)8)2(6)4(9)10/h2-8H,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
Standard InChI Key | PTXGRAGZPFUOEG-LREBCSMRSA-N |
SMILES | CN1C=CC=C1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O |
Introduction
Chemical Identity and Structure
Beta-Nicotyrine L-tartrate is known by its systematic name 3-(1-Methyl-1H-pyrrol-2-yl)pyridine (2R,3R)-2,3-Dihydroxybutanedioate . This chemical compound represents the L-tartrate salt of beta-Nicotyrine, combining the parent alkaloid with L-tartaric acid to form a stable salt complex.
Physical and Chemical Properties
Beta-Nicotyrine L-tartrate possesses specific physicochemical properties that make it valuable for research applications. The compound is characterized by the following parameters:
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₆N₂O₆ |
Molecular Weight | 308.28664 g/mol |
CAS Registry Number | 4315-37-1 |
Physical Appearance | Powder or liquid (depending on preparation) |
Parent Compound Formula | C₁₀H₁₀N₂ |
Parent Compound MW | 158.2 g/mol |
Parent Compound CAS | 487-19-4 |
Relative Density | 1.31 g/cm³ (parent compound) |
The compound consists of beta-Nicotyrine moiety combined with L-tartaric acid through salt formation . This structural arrangement enhances certain properties like stability and potentially modifies solubility characteristics compared to the free base form.
Structural Characteristics
The structure of beta-Nicotyrine L-tartrate features the characteristic pyridine-pyrrole ring system of beta-Nicotyrine combined with the tartrate moiety. The parent compound contains a 3-(1-methylpyrrol-2-yl)pyridine structure, which is structurally related to nicotine but features a pyrrole ring instead of the pyrrolidine ring found in nicotine . When combined with L-tartaric acid, it forms a salt that retains the key structural features of both components.
Synthesis and Formation
Biosynthetic Pathway
Research indicates that beta-Nicotyrine is formed through the Monoamine Oxidase B (MAO-B) catalyzed oxidation of nicotine derivatives. Specifically, studies have demonstrated the MAO-B catalyzed oxidation of (S)-Nicotine A¹′,5′-Iminium bis perchlorate to beta-Nicotyrine . This enzymatic transformation represents an important step in nicotine metabolism and has been characterized using various analytical techniques.
Pharmacological Properties and Biological Activities
Enzymatic Interactions
Beta-Nicotyrine demonstrates significant interactions with enzymatic systems, particularly:
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It is produced through MAO-B catalyzed oxidation of nicotine derivatives
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It undergoes NADPH-dependent metabolism to form additional metabolites
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It is processed differently in liver and lung microsomal systems
These enzymatic interactions provide insights into the metabolic fate of nicotine and related compounds in biological systems.
Metabolic Pathways
Studies have investigated the metabolic pathways involving beta-Nicotyrine, revealing:
Metabolic Process | Findings | Analytical Method |
---|---|---|
MAO-B catalyzed oxidation | Formation of beta-Nicotyrine from nicotine iminium ion | HPLC-UV, GC-MS |
Microsomal metabolism | Formation of hydroxylated metabolites | HPLC with radiochemical detection |
pH-dependent kinetics | Optimal enzymatic activity at specific pH ranges | Spectrophotometric analysis |
Stability of metabolites | Variable stability under different pH conditions | HPLC analysis |
The metabolism of beta-Nicotyrine appears to vary depending on experimental conditions, enzyme sources, and pH conditions, suggesting complex metabolic pathways .
Research Applications and Findings
Metabolic Studies
Beta-Nicotyrine L-tartrate has been utilized extensively in research related to nicotine metabolism. Key findings include:
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The kinetics of MAO-B catalyzed oxidation of nicotine derivatives to beta-Nicotyrine has been characterized
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The pH dependence of this enzymatic transformation has been established
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The concentration-dependent effects of MAO-B on the formation of beta-Nicotyrine have been documented
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The inhibition of this process by compounds like pargyline has been investigated
These studies provide detailed insights into the enzymatic mechanisms involved in nicotine metabolism and the role of beta-Nicotyrine in these pathways.
Analytical Characterization
Sophisticated analytical techniques have been employed to characterize beta-Nicotyrine and its derivatives:
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HPLC with UV detection has been used for separation and identification of beta-Nicotyrine and its metabolites
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Capillary GC-EI Mass Spectrometry has confirmed the structural identity of beta-Nicotyrine formed from enzymatic reactions
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HPLC-CAD/MS (Collisionally Activated Dissociation/Mass Spectrometry) has provided detailed structural information
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UV Diode Array Spectroscopy has characterized the spectral properties of beta-Nicotyrine and its metabolites
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Deuterium exchange experiments have investigated reaction mechanisms involving beta-Nicotyrine
These analytical approaches have established the chemical identity and metabolic fate of beta-Nicotyrine in various experimental systems.
Effects of Enzyme Inducers
Research has investigated how various enzyme inducers affect the metabolism of beta-Nicotyrine, including:
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Phenobarbital pretreatment effects on liver microsomal metabolism of beta-Nicotyrine
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3-Methylcholanthrene pretreatment impacts on metabolic pathways
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TCDD and Aroclor 1260 effects on lung microsomal metabolism of beta-Nicotyrine
These studies help identify the specific cytochrome P-450 isozymes involved in beta-Nicotyrine metabolism and factors that may modulate its biotransformation.
Supplier | Assay Purity | Physical Form | Storage Recommendations | Minimum Order |
---|---|---|---|---|
Zibo Hangyu Biotechnology | 99% | Powder or liquid | Dry, dark, ventilated place | 10 grams |
Chemlyte Solutions | 99.0% | Liquid | Tightly closed in dry, cool place | 100 grams |
Weifang Yangxu Group | 99% | Not specified | Cool storage | 1 milligram |
BOC Sciences | 97% | White to light yellow crystal powder | Room temperature, sealed well | Not specified |
These commercial preparations typically offer high purity (97-99%) and are available in various quantities suitable for research applications .
Pack Size | Price (USD) | Availability |
---|---|---|
1 mg | $129 | In Stock |
5 mg | $363 | In Stock |
10 mg | $583 | In Stock |
25 mg | $916 | In Stock |
50 mg | $1,230 | In Stock |
100 mg | $1,660 | In Stock |
500 mg | $3,330 | In Stock |
This pricing information indicates the relative value and commercial availability of beta-Nicotyrine for research purposes .
Analytical Methods for Characterization
Chromatographic Techniques
Multiple chromatographic methods have been employed to analyze beta-Nicotyrine L-tartrate:
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Reversed-phase HPLC has separated beta-Nicotyrine from other nicotine metabolites
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HPLC coupled with UV detection has identified beta-Nicotyrine and its metabolites
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HPLC with radiochemical detection has tracked labeled compounds in metabolism studies
These chromatographic approaches enable precise identification and quantification of beta-Nicotyrine in complex biological matrices.
Spectroscopic Methods
Spectroscopic techniques have provided structural information about beta-Nicotyrine:
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UV diode array analysis has characterized the spectral properties of beta-Nicotyrine and its metabolites
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Differences in UV spectra between beta-Nicotyrine and its metabolic products have been documented
These spectroscopic methods complement chromatographic techniques for comprehensive characterization.
Mass Spectrometry
Mass spectrometric techniques have provided detailed structural information:
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Capillary GC-EI mass spectra have confirmed the identity of beta-Nicotyrine formed from enzymatic reactions
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HPLC-CAD/MS has been used for detailed structural characterization of beta-Nicotyrine and its derivatives
-
Chemical ionization mass spectrometry (CI/MS) has characterized metabolites and decomposition products
These mass spectrometric approaches have been crucial for elucidating the structure and metabolic fate of beta-Nicotyrine.
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